molecular formula C25H19FN2O6S B2354710 N-(benzo[d][1,3]dioxol-5-yl)-2-(6-fluoro-4-oxo-3-tosylquinolin-1(4H)-yl)acetamide CAS No. 902278-76-6

N-(benzo[d][1,3]dioxol-5-yl)-2-(6-fluoro-4-oxo-3-tosylquinolin-1(4H)-yl)acetamide

Cat. No. B2354710
CAS RN: 902278-76-6
M. Wt: 494.49
InChI Key: PAPWCLSLNRENCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(benzo[d][1,3]dioxol-5-yl)-2-(6-fluoro-4-oxo-3-tosylquinolin-1(4H)-yl)acetamide is a useful research compound. Its molecular formula is C25H19FN2O6S and its molecular weight is 494.49. The purity is usually 95%.
BenchChem offers high-quality N-(benzo[d][1,3]dioxol-5-yl)-2-(6-fluoro-4-oxo-3-tosylquinolin-1(4H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(benzo[d][1,3]dioxol-5-yl)-2-(6-fluoro-4-oxo-3-tosylquinolin-1(4H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Herbicidal Activity

  • Researchers have developed novel derivatives of N-(7-fluoro-3-oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl) acetamide, which showed significant herbicidal activity. This work indicates potential applications in agricultural chemistry (Huang Ming-zhi & Min Zhong-cheng, 2006).

Antibacterial Agents

  • A series of N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives were synthesized and showed a broad spectrum of antibacterial activity. This suggests the compound's relevance in developing new antibacterial agents (Manoj N. Bhoi et al., 2015).

Antimicrobial and Anticancer Potentials

  • A study on 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives indicated significant antimicrobial and anticancer activities. This highlights the compound's potential in pharmaceutical research (S. Mehta et al., 2019).

Fluorescence Studies for Biological Applications

  • Novel fluorophores structurally similar to the compound have been synthesized and studied for their fluorescence in various solvents. This research is relevant for the development of biological labeling and imaging techniques (Shipra Singh & Ramendra K. Singh, 2007).

PET Imaging Studies

  • Derivatives of the compound have been evaluated as ligands for PET (Positron Emission Tomography) imaging studies, particularly in researching brain disorders and injuries (Joji Yui et al., 2010).

Synthesis and Evaluation for Antimicrobial Activity

  • Several derivatives of the compound have been synthesized and evaluated for antimicrobial activity, suggesting its significance in the development of new antimicrobial agents (L. Yurttaş et al., 2020).

Antitumor Activity

  • Novel 3-benzyl-4(3H)quinazolinone analogues of the compound have shown significant antitumor activity in vitro, underlining its potential in cancer research (Ibrahim A. Al-Suwaidan et al., 2016).

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[6-fluoro-3-(4-methylphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19FN2O6S/c1-15-2-6-18(7-3-15)35(31,32)23-12-28(20-8-4-16(26)10-19(20)25(23)30)13-24(29)27-17-5-9-21-22(11-17)34-14-33-21/h2-12H,13-14H2,1H3,(H,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAPWCLSLNRENCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC(=O)NC4=CC5=C(C=C4)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19FN2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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